molecular formula C4H4N2OS B086583 2-Amino-5-formylthiazole CAS No. 1003-61-8

2-Amino-5-formylthiazole

Cat. No.: B086583
CAS No.: 1003-61-8
M. Wt: 128.15 g/mol
InChI Key: HZKMBJCDAXLMDN-UHFFFAOYSA-N
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Description

2-Amino-5-formylthiazole is an organic compound with the molecular formula C₄H₄N₂OS. It is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is known for its crystalline form, which ranges from colorless to slightly yellow. It is sparingly soluble in water but soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .

Scientific Research Applications

2-Amino-5-formylthiazole has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with 2-Amino-5-formylthiazole include being harmful if swallowed, causing skin irritation, potentially causing an allergic skin reaction, and causing serious eye irritation .

Relevant Papers The relevant papers retrieved discuss the synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties , and the design, synthesis, and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-5-formylthiazole are Phosphodiesterase type 5 (PDE5) and Cyclooxygenase-1/2 (COX-1/COX-2) . PDE5 is an enzyme that regulates blood flow by affecting the intracellular concentration of cyclic guanosine monophosphate (cGMP). COX-1 and COX-2 are enzymes involved in the inflammatory response, producing prostaglandins that promote inflammation, pain, and fever .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to have a complete inhibitory effect on PDE5 . This inhibition leads to an increase in cGMP levels, which in turn leads to smooth muscle relaxation and increased blood flow . On the other hand, it also inhibits COX-1 and COX-2 activity, thereby reducing the production of prostaglandins and mitigating inflammation .

Biochemical Pathways

The inhibition of PDE5 by this compound leads to an increase in cGMP levels. This increase activates protein kinase G (PKG), which plays a crucial role in several neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis . The inhibition of COX-1 and COX-2 reduces the production of prostaglandins, thereby mitigating inflammation .

Result of Action

The inhibition of PDE5 by this compound can lead to smooth muscle relaxation and increased blood flow, which may have therapeutic implications in conditions like erectile dysfunction . The inhibition of COX-1 and COX-2 can reduce inflammation, which may be beneficial in conditions characterized by chronic inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-formylthiazole typically involves the reaction of bromomalonaldehyde with thiourea. This reaction is carried out in the substantial absence of acids or bases to form the hydrobromide salt of this compound, which is then treated with a base to yield the free amine . The reaction conditions are generally mild, and the process can be conducted at ambient or slightly elevated temperatures, often in a nitrogen atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-formylthiazole undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 2-Amino-5-thiazolecarboxylic acid.

    Reduction: 2-Amino-5-hydroxymethylthiazole.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

  • 2-Amino-4-methylthiazole
  • 2-Amino-5-thiazolecarboxaldehyde
  • 2-Amino-5-bromothiazole

Comparison: 2-Amino-5-formylthiazole is unique due to its formyl group, which provides distinct reactivity compared to other similar compounds. For instance, 2-Amino-4-methylthiazole lacks the aldehyde functionality, making it less reactive in certain oxidation and reduction reactions. The presence of the formyl group in this compound allows for a broader range of chemical transformations and applications in synthetic chemistry .

Properties

IUPAC Name

2-amino-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKMBJCDAXLMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372252
Record name 2-Amino-5-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-61-8
Record name 2-Amino-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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